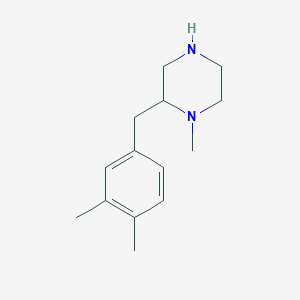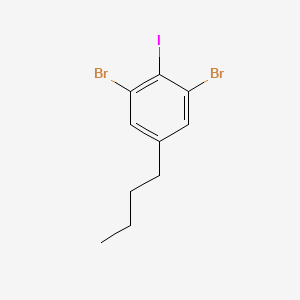
2,6-Dibromo-4-n-butyliodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-n-butyliodobenzene: is an organic compound with the molecular formula C10H11Br2I . This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a benzene ring, along with a butyl group. It is a polysubstituted benzene derivative, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-n-butyliodobenzene typically involves the bromination and iodination of a benzene derivative. One common method is the electrophilic aromatic substitution where bromine and iodine are introduced to the benzene ring in the presence of catalysts like FeBr3 for bromination and I2 with an oxidizing agent for iodination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from simpler benzene derivatives. The process often includes:
Bromination: Using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Iodination: Using iodine (I2) with an oxidizing agent.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo further substitution reactions where the bromine or iodine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Iodination: I2 with an oxidizing agent
Suzuki-Miyaura Coupling: Palladium catalyst, base, and boronic acid
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique substituents.
Industry:
Material Science: Used in the development of new materials with specific properties.
Dye Synthesis: Intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-n-butyliodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation makes the ring more susceptible to nucleophilic attack, facilitating various substitution and coupling reactions .
Comparison with Similar Compounds
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-phenoxyphenol
Comparison:
- Unique Substituents : The presence of both bromine and iodine atoms along with a butyl group makes 2,6-Dibromo-4-n-butyliodobenzene unique compared to other similar compounds.
- Reactivity : The combination of bromine and iodine provides unique reactivity patterns, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H11Br2I |
|---|---|
Molecular Weight |
417.91 g/mol |
IUPAC Name |
1,3-dibromo-5-butyl-2-iodobenzene |
InChI |
InChI=1S/C10H11Br2I/c1-2-3-4-7-5-8(11)10(13)9(12)6-7/h5-6H,2-4H2,1H3 |
InChI Key |
PDFBKMDPONGABY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
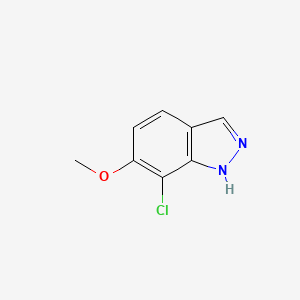



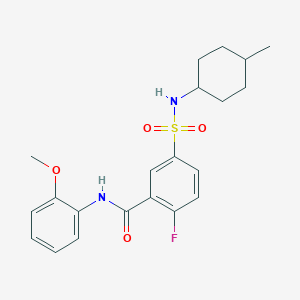
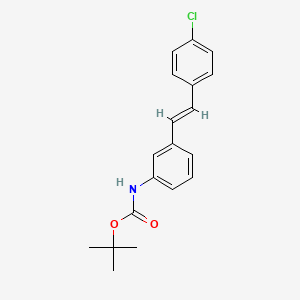
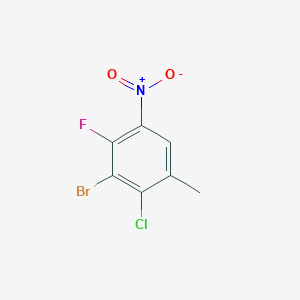
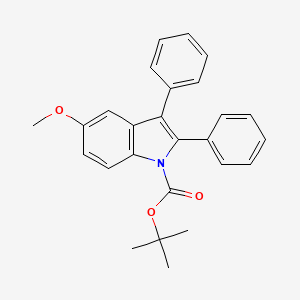
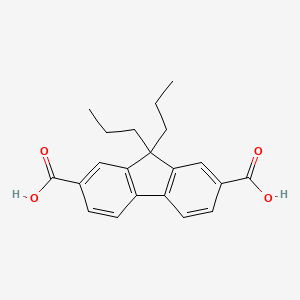

![tert-Butyl (3S)-3-[(aminooxy)methyl]morpholine-4-carboxylate](/img/structure/B12842055.png)
![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate](/img/structure/B12842057.png)
